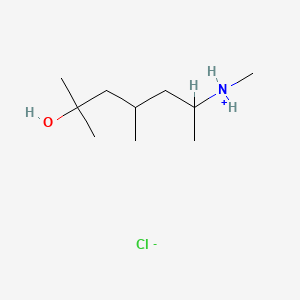
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure. It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, and is commonly used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride typically involves the reaction of 2,4-dimethyl-6-methylaminoheptane with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can interact with enzymes and receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanol, 6-amino-2-methyl-: This compound has a similar structure but with an amino group instead of a methylamino group.
2,6-Dimethyl-4-heptanol: Another similar compound with dimethyl groups but lacking the methylamino group.
Uniqueness
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are required.
Propriétés
Numéro CAS |
63834-31-1 |
|---|---|
Formule moléculaire |
C10H24ClNO |
Poids moléculaire |
209.76 g/mol |
Nom IUPAC |
(6-hydroxy-4,6-dimethylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(6-9(2)11-5)7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
Clé InChI |
YDPWLOHYNMCAOW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)[NH2+]C)CC(C)(C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



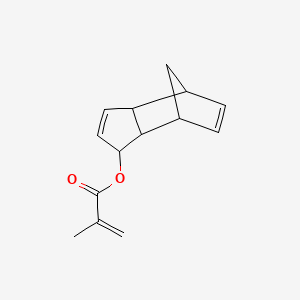

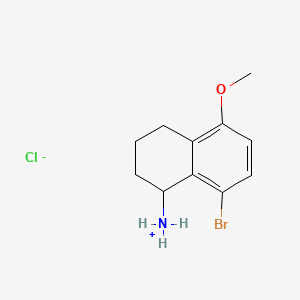

![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
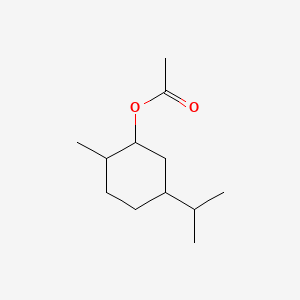

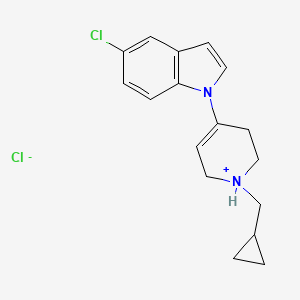
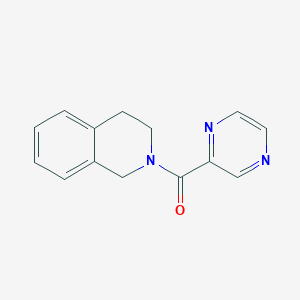
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
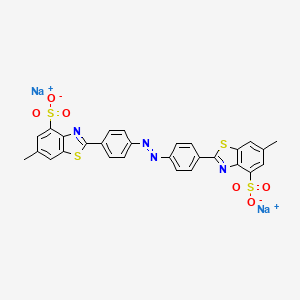
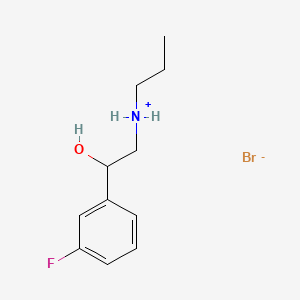
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
